Technical Monograph: Oxiranecarbonitrile (Glycidonitrile)
Technical Monograph: Oxiranecarbonitrile (Glycidonitrile)
Executive Summary
Oxiranecarbonitrile (CAS 4538-51-6), commonly known as glycidonitrile or 2-cyanoethylene oxide, represents a critical bifunctional intermediate in organic synthesis and toxicology. As the primary oxidative metabolite of the high-volume industrial monomer acrylonitrile, its study is pivotal for understanding xenobiotic metabolism and genotoxicity mechanisms.
This guide provides a rigorous analysis of the physicochemical properties, spectroscopic signatures, and reactivity profiles of oxiranecarbonitrile. It is designed for researchers requiring high-fidelity data for synthetic planning, metabolic modeling, and safety assessment in drug development.
Molecular Architecture & Identity
Oxiranecarbonitrile combines the high ring strain of an epoxide (~13 kcal/mol) with the electron-withdrawing nature of a nitrile group. This unique electronic environment creates a highly reactive electrophile susceptible to nucleophilic attack, a property that defines its utility in synthesis and its hazard profile in biology.
| Parameter | Data |
| IUPAC Name | Oxirane-2-carbonitrile |
| Common Names | Glycidonitrile; 2,3-Epoxypropionitrile; 2-Cyanoethylene oxide |
| CAS Registry Number | 4538-51-6 |
| Molecular Formula | C₃H₃NO |
| SMILES | N#CC1CO1 |
| Stereochemistry | Exists as (R)- and (S)- enantiomers; typically encountered as a racemate in non-stereoselective synthesis. |
Thermodynamic & Transport Properties
The following data represents the consolidated experimental and computed values for pure oxiranecarbonitrile. Note the high density relative to simple epoxides, attributed to the dipolar nitrile moiety.
Table 1: Physicochemical Constants
| Property | Value | Condition/Note |
| Molecular Weight | 69.06 g/mol | - |
| Boiling Point | 188.1°C | @ 760 mmHg [1] |
| Density | 1.16 g/cm³ | @ 20°C [1] |
| Flash Point | 75.1°C | Closed Cup (Predicted) |
| Refractive Index ( | 1.4190 | Predicted |
| Solubility | Soluble | Water, Ethanol, Chloroform |
| Vapor Pressure | ~0.6 mmHg | @ 25°C (Predicted) |
Spectroscopic Characterization
Accurate identification of oxiranecarbonitrile relies on its distinct NMR spin system (ABX pattern) and IR nitrile stretch. The electron-withdrawing nitrile group significantly deshields the methine proton compared to unsubstituted ethylene oxide.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CCl₄ | Frequency: 100 MHz [2]
The spectrum displays a characteristic ABX system for the three epoxide protons.
-
3.49 ppm (dd, 1H,
): Methine proton at C2. Deshielded by the geminal cyano group.-
Coupling:
Hz, Hz.
-
-
2.99 ppm (dd, 1H,
): Methylene proton (cis to CN). -
2.69 ppm (dd, 1H,
): Methylene proton (trans to CN).
Infrared Spectroscopy (FT-IR)
-
2255 cm⁻¹: Strong
stretching vibration.[1] -
1237 cm⁻¹: Epoxide
symmetric ring breathing. -
3000–2920 cm⁻¹: C-H stretching (epoxide ring).
Synthesis & Metabolic Pathways
Understanding the origin of oxiranecarbonitrile is essential for both synthetic chemists and toxicologists. In a laboratory setting, direct epoxidation is challenging due to the electron-deficient alkene; in biological systems, it is the obligate intermediate of acrylonitrile metabolism.
Biological Synthesis (Metabolism)
In mammalian systems, Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of acrylonitrile to oxiranecarbonitrile. This epoxide is the "ultimate carcinogen" responsible for DNA alkylation.
Figure 1: Metabolic pathway of acrylonitrile showing the central role of oxiranecarbonitrile (CEO) in genotoxicity.
Chemical Synthesis (Payne's Method)
For preparative purposes, the direct epoxidation of acrylonitrile with alkaline hydrogen peroxide often leads to amide hydrolysis (forming glycidamide). A more specific route involves the thermal deacetylation of glycidaldehyde oxime acetate [2], yielding high-purity oxiranecarbonitrile.
Reactivity & Mechanism of Action
The toxicity of oxiranecarbonitrile stems from its reactivity as a "soft" electrophile. It preferentially alkylates nucleophilic centers in DNA, specifically the N7 position of guanine .[2]
Mechanism of DNA Alkylation
The ring-opening reaction is regiospecific. Nucleophilic attack occurs at the terminal carbon (C3), relieving ring strain and generating a cyanohydrin intermediate that is unstable and releases cyanide (or rearranges).
Primary Adduct: N7-(2-oxoethyl)guanine.[3] Note: The initial adduct is N7-(2-cyano-2-hydroxyethyl)guanine, which rapidly loses HCN to form the 2-oxoethyl derivative.
Figure 2: Simplified mechanism of DNA alkylation by oxiranecarbonitrile.
Safety & Handling Protocols
WARNING: Oxiranecarbonitrile is a potent mutagen and potential carcinogen. It must be handled with extreme caution in a containment facility.
Critical Hazards
-
Acute Toxicity: High. Metabolizes to release cyanide.[4]
-
Genotoxicity: Ames positive (mutagenic) without metabolic activation.
-
Skin Absorption: Rapidly absorbed through skin; fatal if not removed immediately.
Handling Protocol
-
Engineering Controls: All operations must be performed in a certified Class II Biosafety Cabinet or chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum), chemical splash goggles, and Tyvek lab coat.
-
Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the epoxide and nitrile groups, followed by bleach treatment to neutralize residual cyanide.
References
-
Alfa Chemistry. (2023). 2,3-Epoxypropionitrile Physical Properties Data. Retrieved from
- Butler, P. E., & Grodin, A. F. (1968). NMR Spectra of Chloro- and Cyano-Epoxides. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2461-2465.
-
Guengerich, F. P., et al. (1981).[5] In vitro metabolism of acrylonitrile to 2-cyanoethylene oxide, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research, 41(11), 4925-4933. Retrieved from
-
Peter, H., et al. (1983).[6] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis, 4(2), 235-237.
- Whysner, J., et al. (1998). Acrylonitrile: Evaluation of mechanisms of cancer induction. Regulatory Toxicology and Pharmacology, 27(3), 217-239.
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. QM-CSA: A Novel Quantum Mechanics-Based Protocol for Evaluation of the Carcinogen-Scavenging Activity of Polyphenolic Compounds [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
